N-[2-(Methoxymethyl)phenyl]formamide
Description
Properties
CAS No. |
62723-80-2 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N-[2-(methoxymethyl)phenyl]formamide |
InChI |
InChI=1S/C9H11NO2/c1-12-6-8-4-2-3-5-9(8)10-7-11/h2-5,7H,6H2,1H3,(H,10,11) |
InChI Key |
QMMHFZBKRWXQIY-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=CC=C1NC=O |
Origin of Product |
United States |
Preparation Methods
Formic Acid-Mediated Formylation
In this approach, 2-(methoxymethyl)aniline reacts with excess formic acid at elevated temperatures (80–100°C) for 4–6 hours. The reaction is facilitated by protonation of the amine, enhancing its electrophilicity for formyl group transfer. Yields range from 65% to 75%, with purity dependent on subsequent recrystallization steps. For example, a protocol involving refluxing equimolar amounts of 2-(methoxymethyl)aniline and formic acid in toluene for 5 hours yielded 70% product after column chromatography.
Acetic Formic Anhydride as a Formylating Agent
Acetic formic anhydride (AFA), a more reactive formylating agent, enables milder reaction conditions. AFA reacts with 2-(methoxymethyl)aniline at room temperature in dichloromethane, achieving 85% yield within 2 hours. This method minimizes side reactions such as over-formylation or decomposition, making it preferable for lab-scale synthesis.
Catalytic Formylation Using Acid Catalysts
Recent advances emphasize catalytic systems to enhance efficiency and reduce waste. Melaminetrisulfonic acid (MTSA), a Brønsted acid catalyst, has been employed in solvent-free formylation reactions.
Solvent-Free Catalysis with MTSA
MTSA catalyzes the reaction between 2-(methoxymethyl)aniline and formic acid at 60°C, achieving 92% yield in 1.5 hours (Table 1). The catalyst’s sulfonic acid groups activate formic acid, while its porous structure facilitates reagent interaction. This method eliminates solvent use, aligning with green chemistry principles.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enable formylation in biphasic systems. A reaction using TBAB (5 mol%), aqueous NaOH, and formic acid in dichloroethane achieved 88% yield at 50°C. PTC enhances interfacial contact between hydrophilic amines and hydrophobic formylating agents, accelerating reaction kinetics.
Methylation-Formylation Sequential Approaches
In cases where 2-(methoxymethyl)aniline is synthesized in situ, sequential methylation and formylation steps are employed.
Methylation of 2-Hydroxymethylaniline
2-Hydroxymethylaniline is first methylated using methyl chloride or bromide under basic conditions (e.g., K₂CO₃ in DMF). The resulting 2-(methoxymethyl)aniline is subsequently formylated using AFA, yielding 78% overall product. This method is advantageous for large-scale production due to readily available starting materials.
Comparative Analysis of Preparation Methods
Table 1 summarizes key parameters for the discussed methods:
Key Observations:
- Catalytic Efficiency: MTSA-mediated formylation offers the highest yield (92%) and shortest reaction time (1.5 hours), attributed to its strong acid sites and solvent-free conditions.
- Solvent Impact: Dichloromethane and toluene require post-reaction purification, whereas solvent-free methods simplify workflow.
- Scalability: Sequential methylation-formylation is optimal for industrial applications due to cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Methoxymethyl)phenyl]formamide can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl group.
Reduction: The formamide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The major product is 2-(formylmethyl)phenylformamide.
Reduction: The major product is 2-(methoxymethyl)aniline.
Substitution: Depending on the substituent introduced, various substituted derivatives of this compound can be formed.
Scientific Research Applications
N-[2-(Methoxymethyl)phenyl]formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving formamide derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Methoxymethyl)phenyl]formamide involves its interaction with various molecular targets. The formamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The methoxymethyl group can undergo metabolic transformations, affecting the compound’s biological activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-[2-(Methoxymethyl)phenyl]formamide with key analogs based on substituent variations, molecular weight, and physical properties:
Key Observations:
- Substituent Effects on Polarity: The methoxymethyl group in the target compound introduces moderate polarity compared to the hydrophobic benzyl group in N-(2-benzylphenyl)formamide (XLogP3 = 3) .
- Hydrogen Bonding: Hydroxy and nitro substituents (e.g., N-(2-hydroxy-5-nitrophenyl)formamide) enhance hydrogen bonding capacity, reflected in lower melting points and higher solubility in polar solvents .
- Crystallinity: N-(4-Methylphenyl)formamide exhibits phase transitions under thermal stress, suggesting dynamic molecular packing influenced by the methyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
